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Compound of Interest

Compound Name: 1,7-Diazidoheptane

Cat. No.: B15424460

In-Depth Technical Guide: 1,7-Diazidoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-diazidoheptane, a bifunctional
crosslinking agent with significant potential in chemical biology and drug development. The
document details its molecular properties, a representative synthesis protocol, safety and
handling procedures, and its application in bioconjugation via click chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of 1,7-diazidoheptane are summarized

below.
Property Value Citation
Molecular Formula C7H14Ns [1]
Molecular Weight 182.23 g/mol [1]
IUPAC Name 1,7-diazidoheptane [1]
CAS Number 98428-99-0 [1]
Canonical SMILES CCCCN=[N+EN-)CCCeN= [1]

[N+]=[N-]
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Synthesis of 1,7-Diazidoheptane

A common and effective method for the synthesis of 1,7-diazidoheptane is the nucleophilic

substitution of a corresponding 1,7-dihaloheptane, such as 1,7-dibromoheptane, with sodium

azide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from 1,7-
Dibromoheptane

Materials:

1,7-Dibromoheptane

Sodium azide (NaNs)
Dimethylformamide (DMF), anhydrous
Deionized water

Diethyl ether

Magnesium sulfate (MgSQOa), anhydrous

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
1,7-dibromoheptane (1 equivalent) in anhydrous dimethylformamide.

Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic and
can form explosive compounds. Handle with appropriate personal protective equipment in a
well-ventilated fume hood.

Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water.
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o Extract the aqueous phase three times with diethyl ether.

o Combine the organic extracts and wash them with deionized water, followed by a brine
solution.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to
dryness to avoid potential decomposition of the azide.

e The resulting crude 1,7-diazidoheptane can be used directly for many applications or
purified further by column chromatography on silica gel if necessary.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with care. The following are
critical safety precautions:

o Toxicity: Azides are toxic and should be handled in a well-ventilated fume hood with
appropriate personal protective equipment, including gloves and safety glasses.

o Explosion Hazard: Low molecular weight organic azides can be explosive. Avoid subjecting
them to shock, friction, or heat.

¢ Incompatible Materials: Do not expose azides to strong acids, as this can generate highly
toxic and explosive hydrazoic acid. Avoid contact with heavy metals, which can form shock-
sensitive metal azides.

e Solvents: Halogenated solvents like dichloromethane and chloroform should not be used in
reactions with azides, as they can form dangerously explosive di- and tri-azidomethane.

 Purification: Avoid distillation of crude organic azides. Purification should be limited to
extraction and, if necessary, column chromatography.

o Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled
container and should not be mixed with acidic waste.
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Application in Bioconjugation: A Click Chemistry
Workflow

1,7-Diazidoheptane is an excellent bifunctional linker for conjugating two different molecules,
such as a drug and a targeting ligand, using copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC), a cornerstone of "click chemistry."
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Caption: Workflow for bioconjugation using 1,7-diazidoheptane as a linker.
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This diagram illustrates a typical workflow where two molecules of interest are first
functionalized with terminal alkyne groups. These alkyne-modified molecules are then reacted
with the bifunctional 1,7-diazidoheptane in the presence of a copper(l) catalyst. The two azide
groups on the heptane linker react with the alkyne groups on each molecule, forming stable
triazole rings and covalently linking the two molecules. This method is widely used in drug
delivery systems to conjugate a therapeutic agent to a moiety that can target specific cells or
tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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